4-Methoxy-4-methylcyclohexan-1-ol
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Overview
Description
4-Methoxy-4-methylcyclohexan-1-ol is an organic compound with the molecular formula C8H16O2 It is a cyclohexanol derivative, where a methoxy group and a methyl group are substituted at the 4th position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation and purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous catalytic processes. For example, the use of hydrogen peroxide as an oxidizing agent and a molecular sieve-supported phosphotungstic acid as a catalyst can facilitate the oxidation of 4-methylcyclohexanol to this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the parent alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield 4-methoxy-4-methylcyclohexanone, while reduction can produce 4-methylcyclohexanol .
Scientific Research Applications
4-Methoxy-4-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms and conformational analysis.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylcyclohexan-1-ol involves its interaction with various molecular targets. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include hydrogen bonding, steric interactions, and electronic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanol: Similar in structure but lacks the methoxy group.
4-Methoxycyclohexanol: Similar but without the methyl group.
4-Methylcyclohexanone: An oxidized form of 4-Methylcyclohexanol.
Uniqueness
4-Methoxy-4-methylcyclohexan-1-ol is unique due to the presence of both methoxy and methyl groups at the 4th position, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-methoxy-4-methylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(10-2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJIQBFAPIEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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